molecular formula C21H23NO2 B12806869 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol CAS No. 29947-05-5

3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol

Cat. No.: B12806869
CAS No.: 29947-05-5
M. Wt: 321.4 g/mol
InChI Key: JOTBPWMRGQWNKQ-UHFFFAOYSA-N
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Description

3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a tetrahydronaphthalenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by the introduction of the phenyl and tetrahydronaphthalenol groups through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
  • 2,6-bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
  • 3-(4,4-Dimethyl-2-oxazolinyl)pyridine

Uniqueness

Compared to similar compounds, 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol stands out due to its unique combination of structural features. The presence of the tetrahydronaphthalenol moiety, along with the oxazole and phenyl groups, provides distinct chemical and biological properties that are not observed in its analogs.

Properties

CAS No.

29947-05-5

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-1-phenyl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C21H23NO2/c1-20(2)14-24-19(22-20)16-12-15-8-6-7-11-18(15)21(23,13-16)17-9-4-3-5-10-17/h3-11,16,23H,12-14H2,1-2H3

InChI Key

JOTBPWMRGQWNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2CC3=CC=CC=C3C(C2)(C4=CC=CC=C4)O)C

Origin of Product

United States

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